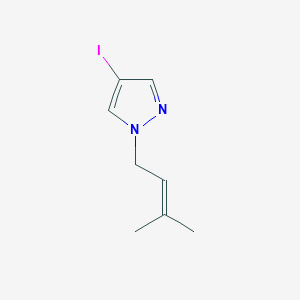

4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Description

Properties

Molecular Formula |

C8H11IN2 |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

4-iodo-1-(3-methylbut-2-enyl)pyrazole |

InChI |

InChI=1S/C8H11IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h3,5-6H,4H2,1-2H3 |

InChI Key |

AIWCJGZSLVCMHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN1C=C(C=N1)I)C |

Origin of Product |

United States |

Preparation Methods

Iodination of Pyrazole Using Iodine and Oxidants

One of the most straightforward approaches involves direct electrophilic iodination of pyrazole derivatives, typically at the 4-position, using iodine in the presence of an oxidant. This method is well-documented in patent literature, notably in the synthesis of iodinated pyrazoles for pharmaceutical and agrochemical applications.

- Reactants: Pyrazole derivatives (e.g., 1-methylpyrazole), iodine.

- Oxidant: Hydrogen peroxide, nitric acid, or sulfuric acid, which facilitates the oxidation of iodine to the electrophilic I⁺ species.

- Reaction Conditions: Elevated temperatures (50-100°C), reaction times of 1-12 hours, with molar ratios of iodine to pyrazole typically between 1:1.0-1.3, and oxidant to pyrazole between 1:1.0-2.0.

The iodination proceeds via electrophilic substitution, where iodine, activated by the oxidant, replaces the hydrogen at the 4-position of the pyrazole ring. The process is reversible, and the presence of oxidants shifts the equilibrium toward the iodinated product by converting HI formed during the reaction into iodine, thus promoting the forward reaction.

Key Reference:

- Patent US8937185B2 describes an improved process for pyrazole iodination, emphasizing the use of oxidants like hydrogen peroxide to promote iodine utilization and increase yields.

Iodination Followed by Functionalization with Vinyl Groups

To introduce the (3-methylbut-2-en-1-yl) substituent, a subsequent step involves coupling the iodinated pyrazole with suitable alkene precursors or performing a cross-coupling reaction, such as Suzuki or Stille coupling, using boronic acids or stannanes bearing the desired side chain.

Synthesis via Nucleophilic Substitution and Cross-Coupling

Preparation of the Iodinated Pyrazole Intermediate

- Starting Material: Pyrazole derivatives with suitable leaving groups (e.g., halogens at the 4-position).

- Method: Halogen exchange or direct iodination as described above.

Coupling with 3-Methylbut-2-en-1-yl Precursors

- Method: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Reagents: Boronic acids or esters of the side chain, palladium catalysts, base (potassium carbonate or similar).

- Outcome: Formation of the C–C bond attaching the vinyl side chain at the 1-position of the pyrazole.

- The patent US20160244412A1 describes a process for preparing pyrazole derivatives with various substituents, including vinyl groups, via palladium-catalyzed coupling, which can be adapted for the side chain .

Alternative Synthetic Routes Based on Literature

Iodination of Pre-formed Pyrazole Derivatives

- Starting Material: 1-(3-methylbut-2-en-1-yl)-pyrazole precursors synthesized via cyclization or substitution reactions.

- Method: Iodination at the 4-position using iodine and an oxidant, as outlined in patent CN111205226A, which emphasizes mild conditions and high selectivity.

Multi-step Synthesis from Pyrazole Precursors

- Step 1: Synthesis of the pyrazole core via cyclization of hydrazines with β-dicarbonyl compounds.

- Step 2: Functionalization at the 1-position with the vinyl group via alkylation or cross-coupling.

- Step 3: Iodination at the 4-position as per the electrophilic substitution methods.

Process Optimization and Scale-up Considerations

| Parameter | Typical Range | Remarks |

|---|---|---|

| Reaction Temperature | 50-100°C | Ensures efficient iodination without decomposition |

| Reaction Time | 1-12 hours | Balances yield and process efficiency |

| Molar Ratios | Iodine: 1.0-1.3; Oxidant: 1.0-2.0 | Optimized for maximum yield |

| Oxidant Type | Hydrogen peroxide preferred | Cost-effective, environmentally friendly |

| Solvent | Toluene, tetrahydrofuran | Compatible with reagents and scalable |

- Removal of hydrogen iodide during iodination is critical; oxidants like hydrogen peroxide facilitate this by converting HI into iodine.

- The process is adaptable for industrial scale, with emphasis on controlling temperature, molar ratios, and reaction time to maximize yield and purity.

Summary of Key Literature and Patent Data

| Source | Main Contribution | Relevance to Preparation Method |

|---|---|---|

| Patent US8937185B2 | Improved iodination process using oxidants | Direct iodination methodology |

| Patent CN111205226A | Mild iodination of pyrazole derivatives | Specific to 4-iodo-pyrazoles |

| Patent US20160244412A1 | Palladium-catalyzed coupling for side chain attachment | Synthesis of complex pyrazole derivatives |

| Chemical synthesis literature | Nucleophilic substitution, cross-coupling | Versatile routes for functionalization |

Chemical Reactions Analysis

Cross-Coupling Reactions

Iodopyrazoles are versatile substrates for transition-metal-catalyzed cross-couplings. For example:

| Reaction Type | Catalyst/Solvent | Yield Range | Key Features |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/Cs₂CO₃/DME-H₂O | 76% | Replaces iodide with aryl groups |

| Heck Reaction | Pd(OAc)₂/dppp/Na₂CO₃/butanol | 29.4% | Forms alkenyl-substituted pyrazoles |

| Grignard Addition | IsopropylMgCl/THF | Varies | Introduces alkyl chains |

Example: A palladium-catalyzed coupling with phenylboronic acid under microwave irradiation achieved 76% yield .

Nucleophilic Substitution

The iodide substituent can undergo displacement with nucleophiles:

| Reaction Type | Reagents/Solvent | Yield Range | Outcome |

|---|---|---|---|

| Alkylation | Hydrazine/Alcohol | 37–97% | Forms carboxyalkyl-pyrazoles |

| Amination | Arylhydrazine hydrochlorides | 52–83% | Yields 1,5-regioisomers |

Mechanism: Hydrazines attack the carbonyl group, followed by cyclization and elimination .

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Yield Range | Transformation |

|---|---|---|---|

| Oxidation | KMnO₄/Basic conditions | Not reported | Converts iodide to hydroxyl groups |

| Reduction | NaBH₄/MeOH | Not reported | Reduces ketones to alcohols |

Note: The 3-methylbut-2-en-1-yl substituent may stabilize intermediates via conjugation.

Ring Expansion/Cyclization

Pyrazoles with electron-deficient rings can participate in cycloadditions:

| Reaction Type | Reagents/Conditions | Yield Range | Outcome |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Diazo compounds/Alkynyl bromides | 41–97% | Forms 3,5-diarylpyrazoles |

| Cascade Reactions | Enaminones/DMSO/Selectfluor | Not reported | Generates 1,4-disubstituted pyrazoles |

Key Insight: Steric bulk from the 3-methylbut-2-en-1-yl group may hinder certain cycloadditions .

Research Findings

-

Regioselectivity: The nature of the hydrazine (free vs. hydrochloride) dictates regioisomer formation (1,3- vs. 1,5-) .

-

Solvent Effects: Polar protic solvents (e.g., alcohols) favor substitution, while aprotic solvents (e.g., THF) enable Grignard additions .

-

Catalyst Choice: Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient coupling under mild conditions .

Scientific Research Applications

4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole with related N-substituted 4-iodopyrazoles:

*Estimated based on analogous structures.

Key Observations :

Reactivity in Cross-Coupling Reactions

The iodine substituent enables participation in Pd-catalyzed reactions. Below is a comparison of reaction yields for difluoromethylation and alkynylation:

Key Observations :

Key Observations :

Biological Activity

4-Iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their medicinal properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound based on available research findings.

The chemical structure of this compound can be represented as follows:

This compound features an iodine atom at the 4-position of the pyrazole ring, which may influence its biological activity.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and Bacillus subtilis, with some compounds exhibiting promising results at low concentrations . The potential of this compound in this regard remains to be thoroughly investigated.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focus of research due to their ability to inhibit tumor cell growth. Studies indicate that certain pyrazoles can induce apoptosis in cancer cell lines, suggesting a mechanism that could be relevant for this compound .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural characteristics. Modifications at various positions on the pyrazole ring can significantly alter their potency and selectivity against specific biological targets. For instance, the introduction of halogens like iodine can enhance lipophilicity and potentially increase cellular uptake .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives, including those structurally similar to this compound, were assessed for their anti-inflammatory potential using carrageenan-induced edema models in mice. The results indicated that several compounds exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The tested compounds were found to have varying degrees of effectiveness, with some achieving inhibition rates up to 98% against Mycobacterium tuberculosis at specific concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or nucleophilic substitution. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For iodinated pyrazoles, copper-catalyzed reactions (e.g., azide-alkyne cycloaddition) are effective, as seen in triazole-pyrazole hybrids using CuSO₄ and sodium ascorbate . Optimization includes varying solvents (THF/water mixtures), temperature (50°C for 16 hours), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of azide to alkyne) .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ = 7.54 ppm for pyrazole protons in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) .

- X-ray diffraction : Confirms crystal structure, as demonstrated for (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one .

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at 2231 cm⁻¹ and azide peaks at 2139 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., HRMS-EI for C₁₂H₁₀N₆: m/z 238.0961) .

Q. What are the typical purification strategies for pyrazole derivatives, and how do they impact yield?

- Methodological Answer : Column chromatography (silica gel with cyclohexane/ethyl acetate gradients) is standard, achieving ~61% yield for triazole-pyrazole hybrids . Dry loading with Celite improves separation efficiency . Recrystallization from ethanol or dichloromethane is used for crystalline products, with yields dependent on solvent polarity and cooling rates .

Advanced Research Questions

Q. How does the iodine substituent influence the coordination chemistry of this pyrazole in metal complexes?

- Methodological Answer : The iodine atom enhances ligand polarizability, facilitating coordination to metals like Pd(II). In [PdCl₂L₂] complexes (L = 4-iodopyrazole), DFT studies show shortened Pd–N bonds (2.02–2.05 Å) and distorted square-planar geometries due to steric effects . Synergistic electronic effects from the 3-methylbut-2-en-1-yl group can further modulate redox properties and catalytic activity .

Q. How can computational methods (e.g., DFT) resolve electronic structure and reactivity patterns in this compound?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level predict charge distribution, HOMO-LUMO gaps, and vibrational frequencies. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, experimental IR and NMR data align with computed values (e.g., carbonyl stretching at 1687 cm⁻¹) . TD-DFT can simulate UV-Vis spectra to study substituent effects on absorption maxima .

Q. What strategies address contradictory data in substituent-driven reaction outcomes?

- Methodological Answer : For example, aryloxy substituents on pyrazole-4-carbaldehydes show variable reactivity in nucleophilic substitutions. Control experiments (e.g., replacing K₂CO₃ with Cs₂CO₃) can resolve discrepancies in yields . Mechanistic probes (e.g., radical traps or isotopic labeling) clarify whether pathways involve SN2 or radical intermediates .

Q. How do steric and electronic effects of the 3-methylbut-2-en-1-yl group impact regioselectivity in further functionalization?

- Methodological Answer : The bulky isoprenyl group directs electrophilic substitution to the pyrazole C-5 position. For instance, iodination at C-4 is favored due to decreased steric hindrance compared to C-3/C-5 . Electronic effects are quantified via Hammett σ values, where electron-donating substituents (e.g., –CH₂CH₂–) increase nucleophilicity at adjacent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.